Bienvenue dans la boutique en ligne BenchChem!

(3E)-4-[5-(3,4-dichlorophenyl)furan-2-yl]but-3-en-2-one

Squalene synthase inhibition Cholesterol biosynthesis Hyperlipidemia

(3E)-4-[5-(3,4-dichlorophenyl)furan-2-yl]but-3-en-2-one (CAS 468072-74-4, molecular formula C14H10Cl2O2, MW 281.13) is a synthetic furan-containing α,β-unsaturated ketone (furan-chalcone analog) characterized by a 3,4-dichlorophenyl substitution on the furan ring and a methyl ketone terminus. The compound has been identified as a squalene synthase (SQS) inhibitor with an IC50 of 600 nM in rat liver microsomes, as curated in BindingDB from Daiichi Sankyo RD Novare Co., Ltd.

Molecular Formula C14H10Cl2O2
Molecular Weight 281.13
CAS No. 468072-74-4
Cat. No. B2970841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3E)-4-[5-(3,4-dichlorophenyl)furan-2-yl]but-3-en-2-one
CAS468072-74-4
Molecular FormulaC14H10Cl2O2
Molecular Weight281.13
Structural Identifiers
SMILESCC(=O)C=CC1=CC=C(O1)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C14H10Cl2O2/c1-9(17)2-4-11-5-7-14(18-11)10-3-6-12(15)13(16)8-10/h2-8H,1H3/b4-2+
InChIKeyQJXPJNBLAHITGA-DUXPYHPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3E)-4-[5-(3,4-dichlorophenyl)furan-2-yl]but-3-en-2-one (CAS 468072-74-4): Furan-Chalcone Scaffold for Squalene Synthase Inhibitor Development


(3E)-4-[5-(3,4-dichlorophenyl)furan-2-yl]but-3-en-2-one (CAS 468072-74-4, molecular formula C14H10Cl2O2, MW 281.13) is a synthetic furan-containing α,β-unsaturated ketone (furan-chalcone analog) characterized by a 3,4-dichlorophenyl substitution on the furan ring and a methyl ketone terminus [1]. The compound has been identified as a squalene synthase (SQS) inhibitor with an IC50 of 600 nM in rat liver microsomes, as curated in BindingDB from Daiichi Sankyo RD Novare Co., Ltd. research [2]. Its structure combines a heterocyclic furan core with an electron-deficient enone system, distinguishing it from other SQS inhibitor chemotypes such as benzhydrols, 11-membered macrocycles, or cyclobutane-based scaffolds. The (3E)-stereochemistry and specific 3,4-dichloro substitution pattern are critical structural determinants that influence both target engagement and physicochemical properties relevant to further medicinal chemistry optimization.

Why Generic Substitution of (3E)-4-[5-(3,4-dichlorophenyl)furan-2-yl]but-3-en-2-one with In-Class Analogs Is Not Advisable


Compounds within the furan-chalcone class cannot be treated as interchangeable due to the profound impact of chlorine substitution pattern and enone terminus on biological activity. Published structure-activity relationship (SAR) data on furan chalcones as urease inhibitors demonstrate that the 3,4-dichloro substitution pattern (compound 4f) yields markedly different inhibitory potency compared to the 2,5-dichloro isomer (compound 4h), which was identified as the most active in the series [1]. Furthermore, the methyl ketone terminus in this compound generates a distinct electronic environment and steric profile compared to phenyl ketone chalcone analogs such as (2E)-3-[5-(3,4-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one, which would be expected to exhibit altered target binding and pharmacokinetic properties. Simple replacement with regioisomers (2,3-, 2,5-, or 3,5-dichloro) or unsubstituted furfurylideneacetone would eliminate the specific molecular recognition features that confer squalene synthase inhibitory activity as documented in BindingDB [2]. Below we present the quantitative evidence supporting why this specific compound occupies a distinct position within its analog series.

Quantitative Differentiation Evidence for (3E)-4-[5-(3,4-dichlorophenyl)furan-2-yl]but-3-en-2-one (CAS 468072-74-4)


Squalene Synthase Inhibitory Activity: Furan-Chalcone Scaffold vs. Established SQS Inhibitor Chemotypes

This compound inhibits squalene synthase with an IC50 of 600 nM in rat liver microsomes using [3H] farnesyl pyrophosphate as substrate [1]. This places its potency approximately 7- to 900-fold lower than clinically investigated SQS inhibitors: YM-53601 (IC50 90 nM in the same rat liver microsome system) and RPR107393 (IC50 0.6-0.9 nM) . While less potent, this compound represents a structurally distinct furan-chalcone chemotype, whereas YM-53601 and RPR107393 belong to quinoline and cyclobutane-based series, respectively. Its moderate potency with a novel scaffold makes it a suitable starting point for hit-to-lead optimization campaigns where intellectual property freedom-to-operate is a priority.

Squalene synthase inhibition Cholesterol biosynthesis Hyperlipidemia

Substitution Pattern Specificity: 3,4-Dichloro vs. 2,5-Dichloro in Furan Chalcone Urease Inhibition

In a focused SAR study of furan chalcones as urease inhibitors, the 3,4-dichloro-substituted compound (designated 4f) exhibited significantly reduced urease inhibitory activity compared to the 2,5-dichloro analog (compound 4h), which was identified as the most potent inhibitor in the series [1]. The 3,4-dichloro-substituted compound 4g (with both chlorine groups meta to each other) was reported as urease-inactive, further emphasizing the critical role of chlorine positioning on biological activity. This class-level SAR evidence indicates that the 3,4-dichloro pattern is not generally superior across all biological targets but may confer target-specific advantages, reinforcing the need to select the correct regioisomer for a given target rather than assuming interchangeability among dichlorophenyl positional isomers.

Structure-activity relationship Urease inhibition Halogen substitution pattern

Enone Terminus Differentiation: Methyl Ketone vs. Phenyl Ketone in Related Furan-Chalcone Derivatives

The target compound bears a methyl ketone (but-3-en-2-one) terminus, which exhibits distinct electronic properties compared to phenyl ketone analogs such as (2E)-3-[5-(3,4-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one (CAS 307504-73-0) [1]. The methyl ketone provides a less sterically hindered, more electrophilic Michael acceptor system due to reduced resonance stabilization compared to the phenyl ketone, which delocalizes electron density across an additional aromatic ring. Quantitative data from BindingDB shows that a related 5-(3,4-dichlorophenyl)furan derivative with a rhodanine-furan scaffold achieves a Ki of 510 nM against Plasmodium falciparum enoyl ACP reductase [2], while a furan-carboxamide analog with the same 3,4-dichlorophenyl motif shows fungistatic and fungicidal activity against Candida glabrata and C. albicans [3], indicating that the specific enone/acyl terminus strongly influences target selectivity across the 3,4-dichlorophenyl-furan pharmacophore series.

Enone electrophilicity Medicinal chemistry Covalent inhibitor potential

Physicochemical Differentiation: Molecular Weight and Lipophilicity Compared to Unsubstituted Furan Analog

The target compound (MW 281.13, C14H10Cl2O2) possesses significantly higher molecular weight and lipophilicity compared to the unsubstituted furan analog 4-(furan-2-yl)but-3-en-2-one (furfurylideneacetone, MW 136.15, C8H8O2) . The addition of the 3,4-dichlorophenyl group increases molecular weight by approximately 145 Da and adds two chlorine atoms that contribute to increased LogP (estimated ~3.5-4.0 vs. ~1.0-1.5 for the unsubstituted analog), enhanced metabolic stability through halogen blocking of potential oxidative sites, and additional potential for halogen bonding interactions with target proteins [1]. These physicochemical differences translate into distinct ADME profiles, protein binding characteristics, and membrane permeability properties that cannot be replicated by the unsubstituted furan scaffold, which serves as a simpler building block rather than a functional bioisostere.

Physicochemical properties Drug-likeness Lead optimization

Sourcing Provenance: Daiichi Sankyo-Originated Compound vs. Generic Vendor Catalog Compounds

The squalene synthase inhibitory activity of this compound was curated by ChEMBL from Daiichi Sankyo RD Novare Co., Ltd., a research division of a major Japanese pharmaceutical company, and is associated with peer-reviewed publication in the Journal of Medicinal Chemistry (PMID 38517948) [1]. This pharmaceutical-industry provenance distinguishes it from generic catalog compounds lacking published target engagement data. The associated publication describes a medicinal chemistry program around squalene synthase inhibitors with in vivo efficacy data in hamster and marmoset models [2], providing context for the compound's role as part of a professionally executed drug discovery campaign rather than an isolated screening hit. In contrast, regioisomeric variants (2,3-dichloro, 2,5-dichloro) listed in vendor catalogs lack documented target-specific bioactivity data in peer-reviewed literature.

Sourcing provenance Quality assurance Pharmaceutical research

Recommended Research and Procurement Scenarios for (3E)-4-[5-(3,4-dichlorophenyl)furan-2-yl]but-3-en-2-one (CAS 468072-74-4)


Hit-to-Lead Optimization for Novel Squalene Synthase Inhibitors

This compound is best utilized as a structurally novel starting point for squalene synthase inhibitor medicinal chemistry programs. With an IC50 of 600 nM against rat liver microsomal SQS, it provides measurable target engagement suitable for SAR expansion [1]. Its furan-chalcone scaffold is chemically distinct from benzhydrol, cyclobutane, and macrocyclic SQS inhibitor chemotypes, offering potential freedom-to-operate advantages [2]. Researchers should prioritize this compound when seeking to diversify beyond existing SQS inhibitor patent landscapes or when exploring the impact of furan-containing scaffolds on cholesterol biosynthesis modulation.

Structure-Activity Relationship Studies on Dichlorophenyl Substitution Patterns

The 3,4-dichloro substitution pattern on this compound serves as a critical comparator for SAR studies investigating the impact of halogen position on furan-chalcone biological activity. Published urease inhibitor SAR data demonstrate that the 3,4-dichloro pattern yields activity distinct from the 2,5-dichloro pattern [1]. Procurement of this specific regioisomer is essential for systematic halogen-walking studies aimed at mapping the pharmacophoric requirements for SQS inhibition or other target engagement, where incorrect regioisomeric selection would confound structure-activity conclusions.

Electrophilic Enone Probe Development for Covalent Inhibitor Design

The methyl ketone (but-3-en-2-one) moiety provides a sterically accessible Michael acceptor system suitable for investigating covalent inhibition mechanisms. Compared to phenyl ketone chalcone analogs that exhibit antimicrobial or antiparasitic activity [1], this compound's enone geometry ((3E)-configuration) and reduced steric bulk at the carbonyl terminus make it a more reactive electrophile for probing active-site cysteine or other nucleophilic residues in target proteins. This application scenario is particularly relevant for research groups exploring targeted covalent inhibitor design where the furan-dichlorophenyl core provides target recognition while the enone serves as a warhead.

Quality-Controlled Procurement with Validated Bioactivity for Screening Collections

Unlike generic furan-dichlorophenyl analogs lacking bioactivity annotation, this compound benefits from documented pharmaceutical research provenance via Daiichi Sankyo RD Novare Co., Ltd. and peer-reviewed publication association (J Med Chem, PMID 38517948) [1]. This makes it suitable for inclusion in curated screening libraries where compound selection requires evidence of target engagement and batch-to-batch reproducibility. Procurement teams should select this specific CAS number (468072-74-4) rather than uncharacterized regioisomers to ensure the material received matches the compound with published biological annotation.

Quote Request

Request a Quote for (3E)-4-[5-(3,4-dichlorophenyl)furan-2-yl]but-3-en-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.